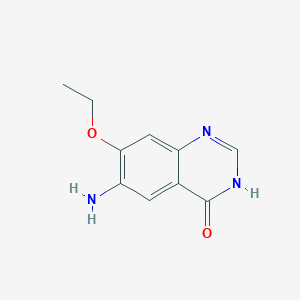

6-Amino-7-ethoxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

6-amino-7-ethoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9-4-8-6(3-7(9)11)10(14)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13,14) |

InChI Key |

WDDLMMNZQHCWHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CNC2=O)N |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 6 Amino 7 Ethoxyquinazolin 4 3h One

Retrosynthetic Disconnection Analysis Applied to the 6-Amino-7-ethoxyquinazolin-4(3H)-one Scaffold

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process reveals several potential synthetic routes.

A primary disconnection can be made at the amide bond within the pyrimidine (B1678525) ring, suggesting a precursor such as a substituted 2-aminobenzamide (B116534). Further disconnection of the C-N bonds in the quinazolinone core leads back to anthranilic acid derivatives and a suitable one-carbon source. The ethoxy and amino groups on the benzene (B151609) ring are typically introduced prior to the construction of the heterocyclic core.

A plausible retrosynthetic pathway for a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, starts with the target molecule and disconnects the amino group to its nitro precursor. This is a common strategy as the nitro group can be readily reduced in the final steps of the synthesis. The thioether linkage is disconnected to reveal 7-fluoro-6-nitroquinazolin-4(3H)-one and (4-methoxyphenyl)methanethiol, which can be coupled via a nucleophilic aromatic substitution reaction. mdpi.comresearchgate.net This general approach can be adapted for the synthesis of this compound by utilizing an appropriate ethoxy-substituted anthranilic acid derivative.

Established Synthetic Methodologies for the Quinazolinone Core Relevant to this compound

The construction of the quinazolinone core is a well-explored area of heterocyclic chemistry, with several robust methods available. These can be broadly categorized into cyclization reactions, multi-component reactions, and the use of benzoxazinone (B8607429) intermediates.

Cyclization reactions are a fundamental approach to quinazolinone synthesis. A common method involves the condensation of an appropriately substituted anthranilamide with an aldehyde, followed by oxidation of the resulting dihydroquinazolinone. researchgate.net This two-step process offers a versatile route to a wide range of quinazolinone derivatives. researchgate.net For instance, laccase/DDQ has been used as a bio-inspired cooperative catalytic system for the aerobic oxidative cyclization of 2-aminobenzamides and aldehydes to produce quinazolinones in good to excellent yields. researchgate.net

Another strategy involves the reaction of 2-aminobenzonitriles with carbonyl compounds, often in the presence of a basic catalyst. nih.govrsc.orgrsc.org This method leverages the reactivity of the nitrile group to form the pyrimidine ring. Additionally, transition-metal-free approaches, such as the Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization, provide an alternative pathway for constructing the quinazolinone ring system. nih.gov

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their high efficiency and atom economy. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. nih.gov

One notable MCR for quinazolinone synthesis is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed in a two-step protocol involving an initial Ugi-4CR followed by a palladium-catalyzed annulation to yield polycyclic quinazolinones. nih.govacs.org Another approach utilizes an MCR of isatoic anhydride (B1165640), an amine, and an aldehyde. researchgate.netresearchgate.net For example, a one-pot, three-component cyclo-condensation of β-ketoesters and o-aminobenzamide catalyzed by phosphoric acid can produce 2-alkyl- and 2-aryl-substituted quinazolinones with high yields and selectivity. mdpi.com

Benzoxazinones are valuable intermediates in the synthesis of quinazolinones. nih.govnih.gov A widely used method involves the acylation of anthranilic acid, followed by cyclization with a dehydrating agent like acetic anhydride to form a benzoxazinone. nih.govnih.gov This intermediate can then be reacted with a primary amine or other nitrogen nucleophiles to yield the desired quinazolinone derivative. nih.govnih.govresearchgate.net This two-step process offers a reliable and versatile route to a variety of substituted quinazolinones. researchgate.nettandfonline.com For instance, 2,3-disubstituted-4(3H)quinazolinones can be synthesized by reacting the benzoxazinone intermediate with primary amines. nih.gov

Novel and Green Synthetic Approaches for this compound and its Analogs

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel reaction media and catalytic systems for quinazolinone synthesis.

Deep eutectic solvents (DESs) and ionic liquids (ILs) have garnered considerable attention as green alternatives to conventional volatile organic solvents. researchgate.netnih.gov These solvents offer several advantages, including low toxicity, biodegradability, and high thermal stability. researchgate.net

DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and catalyst in chemical reactions. tandfonline.comnih.gov For example, a choline (B1196258) chloride:urea DES has been effectively used for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov Similarly, a mild and greener protocol has been developed for the synthesis of substituted quinazolinones and dihydroquinazolinones via a DES-mediated cyclization with various aldehydes. researchgate.netrsc.org

Ionic liquids have also been employed as efficient and recyclable catalysts for quinazolinone synthesis. researchgate.net Basic ionic liquids, in particular, have shown excellent catalytic properties in the condensation of 2-aminobenzonitrile (B23959) with carbonyl compounds in aqueous media. nih.govrsc.orgrsc.org The surfactant behavior of these ILs can enhance the reaction rate by forming micelles that solubilize the reactants. nih.govrsc.org

Interactive Data Table of Synthetic Methodologies

| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Advantages | Reference(s) |

| Cyclization Reactions | Two-step process: condensation and oxidation | 2-Aminobenzamides, Aldehydes | Laccase/DDQ, p-Toluenesulfonic acid | Versatile, good yields | researchgate.net, organic-chemistry.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy | Isatoic anhydride, Amines, Aldehydes | Phosphoric acid, Zinc(II) perfluorooctanoate | Efficient, minimizes waste | nih.gov, researchgate.net, mdpi.com |

| Benzoxazinone Intermediates | Reliable two-step process | Anthranilic acid, Acyl chlorides, Primary amines | Acetic anhydride | Versatile, good for substitution | nih.gov, nih.gov |

| Deep Eutectic Solvents (DESs) | Green and eco-friendly media | Anthranilic acids, Isothiocyanates/Aldehydes | Choline chloride:urea | Biodegradable, acts as solvent and catalyst | rsc.org, tandfonline.com, researchgate.net, nih.gov |

| Ionic Liquids (ILs) | Recyclable catalysts, can be used in aqueous media | 2-Aminobenzonitriles, Carbonyl compounds | Basic imidazolium-based ILs | Recyclable, enhanced reaction rates | nih.gov, researchgate.net, rsc.org, rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like quinazolinones. beilstein-journals.orgscholarsresearchlibrary.com Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of byproducts. tsijournals.com

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the literature, the synthesis of analogous quinazolinone derivatives provides a framework for its potential preparation. A common strategy involves the cyclization of an appropriately substituted 2-aminobenzoic acid derivative. For the target molecule, a plausible precursor is 4-amino-2-ethoxy-5-nitrobenzoic acid. chemimpex.comnih.gov The general microwave-assisted synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidine ring. nih.gov

Studies on various quinazolinone derivatives have demonstrated the efficiency of microwave-assisted synthesis. For instance, the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, has been significantly improved by using microwave irradiation, reducing reaction times from hours to minutes and increasing yields. frontiersin.org Another approach involves the copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under solvent-free microwave irradiation, which has been shown to be a green and efficient method. nih.gov

The following interactive table summarizes various microwave-assisted protocols for the synthesis of different quinazolinone derivatives, highlighting the reaction conditions and outcomes.

| Starting Materials | Catalyst/Reagents | Solvent | Microwave Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Halobenzoic acids, Amidines | Fe2(acac)3 or FeCl3, Cs2CO3 | Water or DMF | Specified temperature, 30 min | Substituted quinazolinones | Moderate to excellent | sci-hub.cat |

| 2-Aminobenzamides, Alcohols | CuI, Cs2CO3 | Solvent-free | 130 °C, 2 h | Substituted quinazolinones | Up to 92% | nih.gov |

| Anthranilic acid, Amines, Acyl chlorides | Brønsted acid ionic liquids | Not specified | Not specified | Substituted quinazolinones | Not specified | researchgate.net |

| 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | None | Solvent-free | Not specified | Quinazolino[4,3-b]quinazolin-8-ones | Good to excellent | researchgate.net |

Heterogeneous Catalysis in Quinazolinone Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation, potential for catalyst recycling, and often milder reaction conditions, contributing to more environmentally benign processes. semanticscholar.orgresearchgate.net The application of heterogeneous catalysts in the synthesis of the quinazolinone core has been an area of active research. nih.govfrontiersin.org

The synthesis of this compound can potentially benefit from heterogeneous catalytic methods, particularly in the cyclization step of its precursors and the reduction of the nitro group intermediate, 7-ethoxy-6-nitroquinazolin-4(3H)-one. Various solid-supported catalysts have been developed for quinazolinone synthesis. For example, an acid-functionalized magnetic silica (B1680970) heterogeneous catalyst has been used for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov Another example is the use of a recyclable heteropoly acid catalyst (H5PV2Mo10O40/SiO2) for the one-pot synthesis of quinazolinone derivatives from aromatic aldehydes and anthranilamide, resulting in high yields and short reaction times. semanticscholar.orgresearchgate.net

Furthermore, functionalized SBA-15, a mesoporous silica material, has been employed as a support for catalysts used in the synthesis of 4-oxo-quinazoline derivatives, demonstrating high yields and catalyst reusability for at least six consecutive runs. nih.gov These examples underscore the potential for developing a robust and sustainable synthetic route to this compound using heterogeneous catalysis.

The table below provides an overview of different heterogeneous catalysts used in the synthesis of quinazolinone derivatives.

| Catalyst | Starting Materials | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Acid-functionalized magnetic silica | Diaminoglyoxime, Anthranilic acid | Water, Room temperature | Easy separation, Aqueous medium | nih.gov |

| H5PV2Mo10O40/SiO2 | Aromatic aldehydes, Anthranilamide | Ethanol (B145695), Room temperature | High yield, Short reaction time, Recyclable | semanticscholar.orgresearchgate.net |

| Functionalized SBA-15@ELA | Various | Not specified | High yields (78–96%), Reusable (6 runs) | nih.gov |

| α-MnO2 | 2-Aminobenzylamines, Alcohols | Chlorobenzene, 80 °C | Reusable, Good functional group tolerance | frontiersin.org |

Mechanistic Elucidation of Key Steps in the Synthesis of this compound and its Precursors

The synthesis of this compound involves a sequence of well-established reaction mechanisms. A common synthetic pathway commences with a substituted anthranilic acid, specifically 2-amino-4-ethoxy-5-nitrobenzoic acid. chemimpex.comnih.gov The formation of the quinazolinone ring from this precursor typically proceeds through a cyclization reaction.

One of the most common methods for synthesizing the 4(3H)-quinazolinone core is the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon source, such as formamide (B127407) or formic acid. researchgate.net The mechanism generally involves the initial formation of an N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the activated carboxyl group (often as an amide or ester), followed by dehydration to yield the quinazolinone ring.

The synthesis of the precursor, 2-amino-4-ethoxy-5-nitrobenzoic acid, is a critical aspect. This can be achieved through nitration of a corresponding 2-amino-4-ethoxybenzoic acid. The regioselectivity of the nitration is directed by the existing activating (amino and ethoxy) and deactivating (carboxyl) groups on the benzene ring.

A crucial final step in the synthesis of the target molecule is the reduction of the nitro group at the 6-position of the quinazolinone ring to an amino group. This transformation is typically achieved using standard reducing agents such as iron powder in the presence of an acid like ammonium (B1175870) chloride, or through catalytic hydrogenation. mdpi.com The reduction of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one using iron powder and ammonium chloride has been reported to proceed cleanly. mdpi.com

A plausible reaction mechanism for the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones has been proposed, which can provide insights into the cyclization step in the synthesis of related quinazolinones. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity in this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of the desired product in any chemical synthesis. For the multi-step synthesis of this compound, each step requires careful optimization of parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reactants.

In the cyclization step to form the quinazolinone ring, the choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often used. The reaction temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Microwave-assisted synthesis allows for precise temperature control and can often provide better results in shorter times. nih.gov

For the reduction of the nitro group, the choice of reducing agent and reaction conditions is crucial to ensure complete conversion without affecting other functional groups in the molecule. The amount of reducing agent, the pH of the reaction medium, and the temperature all need to be fine-tuned. For instance, in the reduction of a similar nitroquinazolinone, the reaction was conducted at 80 °C. mdpi.com

The development of efficient synthetic routes often involves a systematic study of these parameters. For example, in the synthesis of N-substituted quinazolinone derivatives, a one-pot reaction using a Dimroth rearrangement was developed for large-scale production, indicating the importance of process optimization. nih.gov Furthermore, studies on related compounds have shown that parameters such as catalyst loading and the nature of the base can have a significant impact on the outcome of the reaction. sci-hub.cat

The following table outlines key reaction parameters and their potential impact on the synthesis of quinazolinone derivatives, which can be extrapolated to the synthesis of this compound.

| Parameter | General Impact on Quinazolinone Synthesis | Considerations for Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Screening a range of temperatures to find the optimal balance between reaction rate and product purity. |

| Solvent | Influences solubility of reactants and intermediates, and can affect reaction mechanism and rate. | Testing various solvents (polar, non-polar, protic, aprotic) to identify the one that provides the best yield and selectivity. |

| Catalyst | The choice of catalyst (acid, base, metal) and its loading can dramatically alter reaction efficiency. | Evaluating different catalysts and optimizing the catalyst concentration to maximize the reaction rate while minimizing cost and waste. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation or side reactions. | Monitoring the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction duration. |

| Reactant Stoichiometry | The molar ratio of reactants can affect the yield and the formation of byproducts. | Varying the ratio of reactants to find the optimal stoichiometry that maximizes the conversion of the limiting reagent. |

Chemical Transformations and Derivatization of the 6 Amino 7 Ethoxyquinazolin 4 3h One Core

Functionalization Reactions at the Amino Group (C-6) of 6-Amino-7-ethoxyquinazolin-4(3H)-one

The exocyclic amino group at the C-6 position is a key handle for introducing structural diversity. Its nucleophilic character allows for reactions such as acylation, amidation, sulfonamidation, alkylation, arylation, and condensation with carbonyl compounds to form imines.

The amino group of the quinazolinone core readily undergoes acylation and amidation reactions when treated with acylating agents like acid chlorides or anhydrides. While direct examples on the 6-amino-7-ethoxy derivative are not extensively detailed, the reactivity of analogous structures provides a clear precedent. For instance, the related compound 3-amino-2-ethoxyquinazolin-4(3H)-one has been shown to react with chloroacetyl chloride to yield the corresponding 3-chloroacetylamino derivative. researchgate.net This reaction typically proceeds in a suitable solvent, affording the amide in good yield. researchgate.net This transformation confirms the susceptibility of the amino group on the quinazolinone scaffold to acylation.

Table 1: Representative Acylation Reaction on a Related Quinazolinone Core

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 3-Amino-2-ethoxyquinazolin-4(3H)-one | Chloroacetyl chloride | 3-Chloroacetylamino-2-ethoxyquinazolin-4(3H)-one | researchgate.net |

Alkylation and Arylation of the Amino Moiety

Direct N-alkylation or N-arylation of the C-6 amino group presents a greater challenge due to the potential for multiple substitutions and the reduced nucleophilicity of the aromatic amine compared to aliphatic amines. However, these transformations are achievable under specific conditions, often employing metal catalysis for arylation reactions. Methodologies for the N-arylation of related heterocyclic systems, such as the reaction between 4-chloroquinazolines and anilines, are well-established and highlight the importance of the quinazoline (B50416) scaffold in forming C-N bonds. beilstein-journals.org While this involves substitution at a different position (C-4), it underscores the feasibility of forming aryl-amino linkages on this heterocyclic system.

For direct functionalization of the amino group, reactions would likely require a strong base to deprotonate the amine, followed by treatment with an alkyl or aryl halide. Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be employed to couple the C-6 amino group with aryl halides or triflates, providing a controlled route to mono-arylated products.

The reaction of the primary amino group at C-6 with aldehydes or ketones provides a straightforward method for synthesizing Schiff bases (or imines). This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Studies on the analogous 3-amino-2-ethoxyquinazolin-4(3H)-one demonstrate its facile reaction with aromatic aldehydes, such as p-methoxybenzaldehyde, in absolute ethanol (B145695) to yield the corresponding Schiff base. researchgate.net This reaction is generally high-yielding and provides a versatile platform for introducing a wide variety of substituents onto the quinazolinone core via the imine linkage. The resulting imines can serve as final products or as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Table 2: Schiff Base Formation with a Related Aminoquinazolinone

| Amino Compound | Aldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-2-ethoxyquinazolin-4(3H)-one | p-Methoxybenzaldehyde | Absolute ethanol, heat | Schiff Base | researchgate.net |

Modifications and Substitutions Involving the Ethoxy Group at C-7

The C-7 ethoxy group is another key site for modifying the properties of the quinazolinone scaffold. Transformations at this position typically involve cleavage of the ether bond to reveal a hydroxyl group, which can then be used to introduce new ether or thioether linkages.

The cleavage of the aryl-ether bond of the 7-ethoxy group is a critical transformation that unmasks a highly functional hydroxyl group. This O-dealkylation can be achieved under various conditions. A particularly effective method for related methoxy-substituted quinazolinones is the use of L-methionine in methanesulfonic acid. mdpi.com For example, this reagent combination has been used to selectively cleave the methoxy (B1213986) group at C-6 in 6,7-dimethoxyquinazolin-4(3H)-one to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one. mdpi.com This method's selectivity suggests it could be applied to the 7-ethoxy position, potentially favored by steric or electronic factors. The resulting 6-amino-7-hydroxyquinazolin-4(3H)-one is a valuable intermediate for further derivatization. Other studies have investigated the metabolic O-dealkylation of 7-alkoxyquinolines, a related heterocyclic system, highlighting the biochemical relevance of this transformation. nih.govnih.gov

Once the 7-hydroxy intermediate is obtained via ether cleavage, it can be readily alkylated to introduce new and diverse ether linkages through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide.

Alternatively, thioether linkages can be introduced at the C-7 position. This is often accomplished by starting with a precursor that has a good leaving group, such as a halogen, at the C-7 position. For example, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved starting from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com The fluoro group was displaced by (4-methoxyphenyl)methanethiol in a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group to the amine. mdpi.com This demonstrates the feasibility of incorporating sulfur-based linkages at this position, significantly expanding the chemical space accessible from the quinazolinone core. The synthesis of sulfone derivatives from 7-chloro-6-nitroquinazolin-4(3H)-one precursors further illustrates the versatility of using a halogenated C-7 position as a handle for introducing sulfur-containing functionalities. mdpi.com

Heterocyclic Ring System Functionalization of this compound

The quinazolinone core is amenable to various chemical modifications that allow for the introduction of diverse functional groups, thereby modulating the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution on the Quinazolinone Ring

Electrophilic aromatic substitution reactions on the quinazolinone ring are influenced by the directing effects of the existing substituents. The amino and ethoxy groups are activating, ortho-, para-directing groups, while the carbonyl group of the pyrimidinone ring is deactivating. Nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of a substituent at the 7-position can direct nitration to the 8-position. For instance, 7-fluoro-4(3H)-quinazolinone yields a mixture of 6- and 8-nitro products, with the 8-nitro isomer being predominant. nih.gov This regioselectivity is a critical consideration in the synthesis of specifically substituted this compound analogs.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolinone Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles onto the quinazolinone scaffold, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. This strategy is extensively used in the synthesis of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors, where regioselective substitution at the C4 position is well-documented. nih.gov

A common synthetic route to substituted 6-aminoquinazolin-4(3H)-ones involves the SNAr reaction on a fluorinated precursor. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one can be treated with a thiol, such as (4-methoxyphenyl)methanethiol, in the presence of a base to yield the corresponding 7-thioether derivative. mdpi.com Subsequent reduction of the nitro group then affords the 6-amino compound. mdpi.com The reaction proceeds with high conversion and yield, demonstrating the efficiency of this approach. mdpi.com

The mechanism of SNAr reactions on quinazolinones has been studied, with evidence suggesting that many of these reactions may proceed through a concerted (cSNAr) mechanism rather than the classical two-step pathway involving a Meisenheimer intermediate. nih.govrsc.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the quinazolinone core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically performed on halogenated quinazolinone intermediates.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is widely used to introduce aryl and heteroaryl substituents. For instance, 6-chloro-2,4-diaminopyrimidine can be coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ to generate 6-aryl-2,4-diaminopyrimidines in high yields. researchgate.net Similar strategies can be applied to halogenated this compound intermediates to synthesize a diverse library of analogs.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies on this compound Analogs

Systematic derivatization of the this compound scaffold is essential for elucidating structure-activity relationships (SAR). Modifications at the N3 position of the pyrimidinone ring, the C2 position, and the amino group at C6 can significantly impact biological activity.

For example, in the development of antiviral agents, N-substituted derivatives of 2-aminoquinazolin-4-(3H)-one have been synthesized to improve pharmacokinetic properties while retaining inhibitory activity against viruses like SARS-CoV-2. nih.gov These modifications are guided by the need to balance potency, selectivity, and drug-like properties.

The following table summarizes representative derivatizations and their impact on biological activity based on published research.

| Position of Derivatization | Substituent | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| N3 | Various alkyl and aryl groups | Modulation of pharmacokinetic properties. | nih.gov |

| C2 | Amino group | Potent antiviral activity. | nih.gov |

| C7 | ((4-methoxybenzyl)thio) | Intermediate for further synthesis. | mdpi.com |

Formation of Fused and Hybrid Heterocyclic Systems Incorporating this compound

Expanding the heterocyclic framework by fusing additional rings to the quinazolinone core can lead to novel chemical entities with unique pharmacological profiles. These fused systems often exhibit enhanced biological activity due to their rigid structures and ability to engage with multiple binding sites on a biological target.

The synthesis of fused heterocyclic systems often involves multi-step reaction sequences. For example, 2-(o-aminophenyl)-4(3H)-quinazolinone can be condensed with ortho-esters under microwave irradiation to form tetracyclic 8H-quinazolino[4,3-b]quinazolin-8-ones. researchgate.net The amino group of this compound can serve as a handle for annulation reactions to build fused systems.

Hybrid molecules, which combine the quinazolinone scaffold with other pharmacophores, are another strategy to develop new therapeutic agents. For instance, quinazolin-4(3H)-one-morpholine hybrids have been synthesized and evaluated as anti-lung-cancer agents. nih.gov

Quinazolinone-Tetrazole Conjugates

The synthesis of quinazolinone-tetrazole conjugates represents a specific example of creating hybrid heterocyclic systems. While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for forming fused and hybrid systems can be applied. The amino group at the 6-position could be diazotized and subsequently converted to an azide, which can then undergo a [3+2] cycloaddition with a nitrile to form the tetrazole ring. Alternatively, the amino group could be acylated with a reagent containing a pre-formed tetrazole moiety.

Other Fused Heterocycles

The strategic positioning of the amino group at the C-6 position of the 7-ethoxyquinazolin-4(3H)-one scaffold provides a versatile handle for the construction of various other fused heterocyclic systems. By leveraging the nucleophilicity of this amino group and its ortho relationship to the C-5 position of the quinazoline core, a range of annulation reactions can be envisioned to build additional five- and six-membered rings, leading to novel tricyclic and tetracyclic structures. These transformations open avenues to compounds with potentially unique chemical properties and biological activities.

Based on established synthetic methodologies for analogous ortho-amino heterocyclic compounds, several key classes of fused heterocycles are accessible from this compound. These include, but are not limited to, thiazolo[5,4-f]quinazolinones, pyrimido[5,4-f]quinazolines, and triazolo[5,4-f]quinazolines. The synthetic strategies typically involve the reaction of the 6-amino group with bifunctional electrophiles, leading to a subsequent cyclization reaction to form the new fused ring.

Synthesis of Thiazolo[5,4-f]quinazolinones

The construction of a thiazole (B1198619) ring fused to the quinazolinone core at the 5- and 6-positions can be achieved through several established synthetic routes. One common approach involves the conversion of the 6-amino group into a thiourea (B124793) derivative, followed by an intramolecular cyclization. Alternatively, reaction with reagents that provide a one-carbon and one-sulfur unit can directly lead to the fused thiazole ring system.

A plausible synthetic pathway to 8-ethoxythiazolo[5,4-f]quinazolin-9(8H)-one would involve the reaction of this compound with an appropriate thiocyanate-generating reagent or through a multi-step sequence involving the formation of an isothiocyanate intermediate followed by cyclization. The resulting thiazolo[5,4-f]quinazolinone framework is a key scaffold in the development of kinase inhibitors. nih.govnih.govmdpi.com

| Starting Material | Reagents and Conditions | Fused Heterocycle Product | Potential Application |

| This compound | 1. Thiophosgene or Carbon Disulfide 2. Oxidative Cyclization (e.g., with bromine or iron(III) chloride) | 8-Ethoxythiazolo[5,4-f]quinazolin-9(8H)-one | Kinase Inhibition |

| This compound | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel Salt) | 2-Cyano-8-ethoxythiazolo[5,4-f]quinazolin-9(8H)-one | Chemical Intermediate |

Synthesis of Pyrimido[5,4-f]quinazolines

The annulation of a pyrimidine (B1678525) ring onto the quinazolinone core would result in a pyrimido[5,4-f]quinazoline system. This can be accomplished by treating the 6-amino group with reagents that can provide the necessary three atoms to form the six-membered pyrimidine ring. Reactions with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or orthoesters in the presence of an acid catalyst are common methods for constructing fused pyrimidine rings. nih.gov

For instance, the reaction of this compound with an orthoester, such as triethyl orthoformate, could lead to an intermediate that, upon cyclization, would form the fused pyrimidine ring. Further functionalization of this newly formed ring could then be explored.

| Starting Material | Reagents and Conditions | Fused Heterocycle Product | Potential Application |

| This compound | Triethyl orthoformate, Acetic Anhydride (B1165640) | 8-Ethoxypyrimido[5,4-f]quinazolin-9(8H)-one | Medicinal Chemistry Scaffold |

| This compound | Diethyl malonate, Sodium ethoxide | 8-Ethoxy-1H-pyrimido[5,4-f]quinazoline-2,4(3H,9H)-dione | Bioactive Compound Synthesis |

Synthesis of Triazolo[5,4-f]quinazolines

The formation of a fused triazole ring leads to the nih.govnih.govnih.govtriazolo[5,4-f]quinazoline scaffold. A common synthetic strategy to achieve this involves the diazotization of the 6-amino group, followed by a coupling reaction with an active methylene (B1212753) compound and subsequent cyclization. Another approach is to convert the amino group into a hydrazine (B178648), which can then react with a one-carbon electrophile to form the triazole ring. nih.govekb.eg

The synthesis of 8-ethoxy- nih.govnih.govnih.govtriazolo[5,4-f]quinazolin-9(8H)-one could potentially be achieved by first converting the 6-amino group of this compound into a hydrazine derivative. This intermediate could then be cyclized with formic acid or an orthoester to yield the desired fused triazole system.

| Starting Material | Reagents and Conditions | Fused Heterocycle Product | Potential Application |

| This compound | 1. NaNO₂, HCl 2. NaN₃ 3. Thermal or Photochemical Cyclization | 8-Ethoxy- nih.govnih.govnih.govtriazolo[4,5-f]quinazolin-9(8H)-one | Materials Science, Medicinal Chemistry |

| This compound | 1. Conversion to 6-hydrazino derivative 2. Reaction with Formic Acid or Triethyl Orthoformate | 8-Ethoxy- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-9(8H)-one | Pharmaceutical Intermediate |

The chemical transformations outlined above represent a selection of the potential pathways to construct novel fused heterocyclic systems based on the this compound core. The exploration of these and other synthetic routes can lead to a diverse library of compounds with a wide range of potential applications in materials science and medicinal chemistry.

Molecular Mechanisms and Biological Activity Profiling of 6 Amino 7 Ethoxyquinazolin 4 3h One and Its Analogs

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design. Molecular docking simulations and X-ray crystallography studies have provided detailed insights into how 6-amino-7-ethoxyquinazolin-4(3H)-one derivatives bind to their target kinases. nih.govlums.ac.irijpbs.com

Binding studies consistently show that the quinazolinone core anchors the inhibitor within the ATP-binding cleft. nih.govlums.ac.ir The primary interactions responsible for this anchoring are hydrogen bonds and hydrophobic contacts. lums.ac.ir

Hydrogen Bonding: As noted, a critical interaction for ATP-competitive inhibitors is the hydrogen bond formed between the N1 atom of the quinazoline (B50416) ring and a backbone NH group of a conserved residue in the kinase hinge region. nih.gov For EGFR, this interaction occurs with the backbone amide of Met793. nih.gov This bond mimics the interaction made by the N1 of the adenine (B156593) base of ATP, orienting the inhibitor correctly within the active site. biorxiv.org Additional hydrogen bonds can be formed by substituents on the quinazoline ring or the anilino moiety. For instance, docking studies have shown potential H-bond interactions with residues like Leu718 in EGFR. nih.gov

The combination of specific hydrogen bonds with the hinge region and extensive hydrophobic interactions within the binding pocket defines the binding mode of this class of inhibitors, providing a framework for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. nih.gov

Assessment of Binding Affinity and Selectivity

The therapeutic potential of this compound and its analogs is fundamentally linked to their binding affinity and selectivity towards specific biological targets. Numerous studies have sought to quantify these interactions, typically through the determination of half-maximal inhibitory concentration (IC50) values against both cancer cell lines and purified enzymes. These values, which indicate the concentration of a compound required to inhibit a biological process by 50%, serve as a crucial metric for potency and potential therapeutic efficacy.

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated a wide range of cytotoxic activities against various human cancer cell lines. For instance, a series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones were evaluated for their anticancer properties against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the micromolar range (0.62-7.72 μM) researchgate.net. Similarly, certain 6-bromo quinazoline derivatives have shown potent cytotoxicity, with one compound displaying an IC50 value of 15.85 µM against the MCF-7 cell line, which was more potent than the reference drug erlotinib (B232) in that particular study. nih.gov Notably, this compound also showed a degree of selectivity, with a significantly higher IC50 value (84.20 µM) against a normal cell line, suggesting a wider therapeutic window. nih.gov

The selectivity of these compounds is a critical aspect of their development as therapeutic agents. For example, some 4-anilinoquinazoline (B1210976) derivatives have been profiled against a panel of kinases, showing varied inhibitory activity. One such compound demonstrated over 93% inhibition of EphB3 kinase, while exhibiting more moderate activity against other EphB isoforms and other kinases like Aurora A, CDK2, HER2, VEGFR2, and EGFR. researchgate.net This highlights the potential for developing highly selective inhibitors by modifying the quinazolinone scaffold.

The following table summarizes the cytotoxic and enzyme inhibitory activities of selected this compound analogs, illustrating their binding affinity and selectivity.

| Compound Analogue | Target Cell Line/Enzyme | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 6-Aryl-2-styrylquinazolin-4(3H)-one derivative | Human Renal Cancer (TK-10) | 0.62 - 7.72 | researchgate.net |

| 6-Aryl-2-styrylquinazolin-4(3H)-one derivative | Melanoma (UACC-62) | 0.62 - 7.72 | researchgate.net |

| 6-Aryl-2-styrylquinazolin-4(3H)-one derivative | Breast Cancer (MCF-7) | 0.62 - 7.72 | researchgate.net |

| 6-Bromo quinazoline derivative 8a | Breast Cancer (MCF-7) | 15.85 ± 3.32 | nih.gov |

| 6-Bromo quinazoline derivative 8a | Colon Cancer (SW480) | 17.85 ± 0.92 | nih.gov |

| 6-Bromo quinazoline derivative 8a | Normal Fibroblast (MRC-5) | 84.20 ± 1.72 | nih.gov |

| 4-Anilinoquinazoline derivative 4c | EphB3 Kinase (% Inhibition) | >93% | researchgate.net |

| 4-Anilinoquinazoline derivative 4c | Aurora A Kinase (% Inhibition) | 67.86% | researchgate.net |

| 4-Anilinoquinazoline derivative 4c | CDK2 (% Inhibition) | 74.96% | researchgate.net |

| 4-Anilinoquinazoline derivative 4c | HER2 (% Inhibition) | 67.75% | researchgate.net |

| 4-Anilinoquinazoline derivative 4c | VEGFR2 (% Inhibition) | 47.75% | researchgate.net |

| 4-Anilinoquinazoline derivative 4c | EGFR (% Inhibition) | 46.78% | researchgate.net |

Modulation of Intracellular Signaling Pathways by this compound and its Analogs

The biological activities of this compound and its analogs are often exerted through the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A significant body of research has focused on the ability of these compounds to interfere with aberrant signaling cascades that are hallmarks of cancer.

One of the most frequently implicated pathways is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, which is commonly deregulated in various human cancers. mdpi.com Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of this pathway. For instance, Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3K. nih.gov Furthermore, novel dimorpholinoquinazoline-based compounds have been synthesized and shown to inhibit the phosphorylation of Akt, mTOR, and S6K, key downstream effectors of the PI3K/Akt pathway, at nanomolar concentrations. mdpi.com

Studies on 4-aminoquinazoline derivatives have also demonstrated their potential to target the PI3K pathway with selectivity. One such derivative was found to have a preference for the PI3Kα isoform and effectively blocked the PI3K/Akt pathway activation in HCT116 colon cancer cells, leading to G1 cell cycle arrest and apoptosis. nih.gov The inhibition of PI3Kα by this compound was achieved with an IC50 value of 13.6 nM in a kinase assay. nih.gov

In addition to the PI3K/Akt/mTOR pathway, quinazolin-4(3H)-one derivatives have been shown to impact other signaling networks. For example, certain analogs have been developed as inhibitors of histone deacetylase (HDAC), which plays a crucial role in the epigenetic regulation of gene expression. ibmmpeptide.com The inhibition of both HDAC and the PI3K-mediated signaling pathways by quinazolin-4(3H)-one based hydroxamic acid derivatives has been reported to contribute to their cytotoxic effects in cancer cells. ibmmpeptide.com

Mechanistic Basis of Antimicrobial Activity of this compound Derivatives

Quinazolin-4(3H)-one derivatives have emerged as a promising class of antimicrobial agents with diverse mechanisms of action against a range of pathogenic microorganisms.

Interference with Penicillin-Binding Proteins

A notable antimicrobial mechanism of certain quinazolin-4(3H)-one derivatives is their ability to interfere with penicillin-binding proteins (PBPs), which are crucial enzymes involved in the synthesis of the bacterial cell wall. This interaction is particularly significant in the context of antibiotic resistance, especially in methicillin-resistant Staphylococcus aureus (MRSA).

Unlike traditional β-lactam antibiotics that covalently acylate the active site of PBPs, some quinazolinones act as non-β-lactam inhibitors. researchgate.net They have been shown to bind to an allosteric site on PBP2a, the PBP responsible for methicillin (B1676495) resistance in MRSA. researchgate.netibmmpeptide.com This allosteric binding induces a conformational change in the enzyme, which can then lead to the inhibition of its transpeptidase activity, ultimately disrupting cell wall synthesis and causing bacterial cell death. researchgate.netibmmpeptide.com This unique mechanism of action allows these compounds to be effective against MRSA strains that are resistant to conventional β-lactam antibiotics. researchgate.net Furthermore, molecular docking studies have suggested a potential allosteric binding site in the mycobacterial PBP 1A, indicating that this mechanism may be relevant for activity against Mycobacterium tuberculosis as well. researchgate.net

Other Proposed Antimicrobial Mechanisms

Beyond their interaction with PBPs, quinazolin-4(3H)-one derivatives have been reported to exert their antimicrobial effects through several other mechanisms:

Inhibition of DNA Gyrase: Some quinazolinone derivatives have been identified as potential inhibitors of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. mdpi.com By targeting this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death. ibmmpeptide.com

Efflux Pump Inhibition: Another important mechanism contributing to the antimicrobial activity of quinazolinones is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. Certain quinazolinone derivatives have been shown to inhibit the activity of these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy. ibmmpeptide.com

Inhibition of Dihydrofolate Reductase (DHFR): Although more commonly associated with their anticancer activity, some quinazoline derivatives have been shown to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells.

Mechanistic Basis of Antineoplastic Activity of this compound Derivatives

The antineoplastic activity of this compound derivatives stems from their ability to interfere with a variety of molecular targets that are critical for cancer cell growth, proliferation, and survival. The quinazoline scaffold has proven to be a versatile platform for the development of targeted cancer therapies. jbclinpharm.org

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in various cancers. jbclinpharm.org These include:

Epidermal Growth Factor Receptor (EGFR): Many quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, are potent inhibitors of EGFR tyrosine kinase. nih.gov They act by competing with ATP for its binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Some quinazoline derivatives, like vandetanib, are multi-targeted inhibitors that also target VEGFR, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). nih.gov

HER2: Lapatinib, another quinazoline-based drug, is a dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in a subset of breast cancers. nih.gov

Beyond RTKs, quinazolin-4(3H)-one analogs have been shown to inhibit other key proteins involved in cell cycle regulation and survival:

Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Inhibition of Aurora kinases by quinazolin-4(3H)-one derivatives can lead to defects in cell division and ultimately apoptosis. ibmmpeptide.com One such derivative, BIQO-19, has been shown to exhibit good binding affinity for Aurora kinase A at its active site. ibmmpeptide.com

Cyclin-Dependent Kinases (CDKs): Some quinazolinone derivatives have demonstrated inhibitory activity against CDKs, which are key regulators of the cell cycle.

Tubulin Polymerization: Certain quinazolin-4(3H)-one derivatives can inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and apoptosis.

PI3K/Akt/mTOR Pathway: As discussed in section 4.3, inhibition of the PI3K/Akt/mTOR signaling pathway is a significant mechanism of antineoplastic activity for many quinazolinone derivatives. nih.gov

Elucidation of Target Engagement and Molecular Selectivity for this compound Analogs

Understanding how this compound analogs engage with their molecular targets and achieve selectivity is crucial for the design of more effective and less toxic therapeutic agents. Molecular docking studies and kinase inhibition assays have provided valuable insights into the specific interactions that govern the binding of these compounds.

For many quinazolinone-based kinase inhibitors, target engagement occurs within the ATP-binding pocket of the kinase domain. nih.gov These compounds typically act as ATP-competitive inhibitors, forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, molecular docking studies of a quinazolin-4(3H)-one derivative, BIQO-19, with Aurora kinase A revealed that the nitrogen atom of the quinazolinone ring forms a conserved hydrogen bond with the amino acid residue Ala213. ibmmpeptide.com

The molecular selectivity of these analogs is determined by subtle differences in the amino acid composition and conformation of the ATP-binding pockets of different kinases. By modifying the substituents on the quinazoline scaffold, it is possible to enhance the binding affinity for a specific target kinase while reducing off-target effects. For instance, the addition of certain functional groups can create new interactions with specific residues that are unique to the target kinase, thereby improving selectivity. researchgate.net

Interestingly, not all quinazolinone derivatives engage their targets in an ATP-competitive manner. As mentioned in section 4.4.1, some analogs exhibit allosteric inhibition of penicillin-binding proteins. researchgate.net Similarly, a novel family of quinazolinones has been identified as allosteric inhibitors of CDK5, targeting a site other than the ATP pocket. mdpi.com This allosteric mode of inhibition can offer advantages in terms of selectivity, as allosteric sites are often less conserved across different kinases compared to the highly conserved ATP-binding pocket. mdpi.com

Computational Chemistry and Theoretical Characterization of 6 Amino 7 Ethoxyquinazolin 4 3h One

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure and other key molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rsc.org It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like quinazolinone derivatives. rsc.orgnih.gov DFT calculations are used to determine the ground-state optimized geometry and to derive crucial information about the molecule's electronic character and chemical reactivity. nih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. rsc.orgmdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgnih.gov These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment (ω = χ² / 2η).

While specific DFT data for 6-Amino-7-ethoxyquinazolin-4(3H)-one is not available, the following table presents representative quantum chemical parameters calculated for a related quinazolinone derivative using the B3LYP/6-31++G(d,p) level of theory, illustrating the type of data generated from such studies. rsc.org

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.21 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 4.06 |

| Ionization Potential (I) (eV) | -EHOMO | 6.21 |

| Electron Affinity (A) (eV) | -ELUMO | 2.15 |

| Chemical Hardness (η) (eV) | (I - A) / 2 | 2.03 |

| Chemical Softness (S) (eV⁻¹) | 1 / η | 0.49 |

| Electronegativity (χ) (eV) | (I + A) / 2 | 4.18 |

| Electrophilicity Index (ω) (eV) | χ² / (2η) | 4.30 |

Quantum mechanics is essential for understanding and predicting spectroscopic data, as it explains how spectral lines arise from transitions between discrete energy states. youtube.com Computational methods, particularly DFT, can accurately predict various spectroscopic signatures for molecules like this compound. asianpubs.org

Vibrational Spectroscopy (FT-IR): Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of molecular motion. asianpubs.org These calculated frequencies and their intensities can be correlated with experimental Fourier-transform infrared (FT-IR) spectra. For quinazolinone derivatives, characteristic bands include C=O and C=N stretching vibrations. nih.gov Comparing the computed spectrum with the experimental one helps in the complete assignment of vibrational bands. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful application of quantum chemistry. asianpubs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. asianpubs.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict the chemical shifts for the aromatic protons, the N-H proton of the amino group, and the protons of the ethoxy group (-O-CH₂-CH₃). Similarly, signals for all carbon atoms in the quinazolinone core and the ethoxy substituent would be predicted. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. asianpubs.org The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. This analysis is directly related to the HOMO-LUMO energy gap, as the primary electronic transition is often the promotion of an electron from the HOMO to the LUMO. asianpubs.org

Conformational Analysis and Molecular Flexibility of the this compound Scaffold

The conformational landscape of a molecule dictates its shape and, consequently, its ability to interact with other molecules, such as biological receptors. The this compound scaffold consists of a fused bicyclic quinazolinone core, which is inherently rigid and largely planar. This planarity is a common feature of quinazolinone-based structures, as confirmed by X-ray crystallography studies of related compounds. nih.gov

The primary sources of molecular flexibility in this compound arise from the substituents at the 6- and 7-positions: the amino (-NH₂) group and the ethoxy (-O-CH₂-CH₃) group. Conformational analysis would focus on the rotation around the single bonds connecting these groups to the aromatic ring and the rotation within the ethoxy side chain.

Rotation of the Amino Group: The C6-N bond allows for rotation of the amino group, although its interaction with the adjacent ethoxy group and the ring system may create a preferred orientation.

Rotation of the Ethoxy Group: The C7-O and O-C bonds are rotatable. The orientation of the ethoxy group relative to the plane of the quinazolinone ring is a key conformational variable. The molecule will adopt the conformation that minimizes steric hindrance and maximizes favorable electronic interactions, which represents the global minimum on the potential energy surface.

Theoretical methods can map this potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions.

Molecular Docking Simulations of this compound Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For quinazolinone derivatives, a common and well-studied target is the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.govfrontiersin.orgnih.gov

Docking simulations place the this compound molecule into the active site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (in kcal/mol). nih.govnih.gov Lower (more negative) binding energy values suggest a more stable ligand-protein complex and a higher binding affinity. abap.co.in

The table below shows illustrative binding energies from docking studies of various quinazolinone derivatives against the EGFR kinase domain, demonstrating the typical range of affinities observed for this class of compounds. nih.gov

| Compound Type | Target Protein | Illustrative Docking Score (kcal/mol) |

|---|---|---|

| Quinazolinone Derivative 1 | EGFR (PDB: 1M17) | -9.8 |

| Quinazolinone Derivative 2 | EGFR (PDB: 1M17) | -10.1 |

| Quinazolinone Derivative 3 | EGFR (PDB: 1M17) | -9.5 |

| Erlotinib (B232) (Reference) | EGFR (PDB: 1M17) | -10.1 |

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for anchoring the ligand in the correct orientation within the active site. For the quinazolinone scaffold, the nitrogen atoms in the pyrimidine (B1678525) ring and the carbonyl oxygen at position 4 are common hydrogen bond acceptors or donors. Docking studies of quinazolinone derivatives frequently show hydrogen bonds forming with key amino acid residues in the hinge region of kinase domains. nih.gov For example, interactions are often observed with the backbone amide of residues like Met793 in EGFR or Leu83 in CDK2. nih.gov The 6-amino group of this compound could act as a hydrogen bond donor, potentially interacting with residues such as Ser240 or Asp239, as seen with similar compounds. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding the stability of a ligand-protein complex, revealing the dynamic behavior of the ligand within the binding site and characterizing the intermolecular interactions that stabilize the binding. strath.ac.uk

For derivatives of the quinazolin-4(3H)-one scaffold, MD simulations have been employed to assess the stability of their complexes with various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

A stable RMSD profile for the ligand throughout the simulation indicates that it maintains a consistent conformation and position within the active site, suggesting a stable binding mode. nih.gov For example, studies on quinazoline (B50416) derivatives targeting EGFR have shown that stable RMSD values, often settling between 1-2 Å, signify that the ligand has achieved a stable position within the receptor's active site. nih.gov Similarly, RMSF analysis helps to evaluate the flexibility of specific residues in the protein upon ligand binding, providing insights into induced-fit mechanisms. strath.ac.uk Simulations often reveal that these complexes are stabilized by a network of strong hydrogen bonds and other interactions with key amino acid residues, which are maintained for a high percentage of the simulation time. nih.govnih.gov

Table 1: Key Parameters in MD Simulations of Quinazolinone Derivatives

| Parameter | Description | Typical Findings for Quinazolinone Scaffolds |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Low and stable RMSD values (e.g., < 2 Å) indicate the ligand-protein complex is stable throughout the simulation. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Helps identify flexible regions of the protein and how ligand binding affects protein dynamics. strath.ac.uk |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and the protein. | Quinazolinone derivatives consistently form strong hydrogen bonds with key active site residues (e.g., in VEGFR, EGFR), maintained for >90% of simulation time. nih.gov |

| Simulation Time | The duration of the simulation. | Typically run for nanoseconds (e.g., 100 ns) to observe significant conformational changes and ensure equilibrium is reached. strath.ac.uk |

Pharmacophore Modeling and Virtual Screening Derived from the this compound Scaffold

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For scaffolds related to this compound, like 6-methylquinazolin-4(3H)-one, 3D structure-based pharmacophore models have been developed to identify novel binders for targets such as bromodomains (e.g., BRD9). cnr.itresearchgate.netresearchgate.net These models are constructed based on the known interactions between a ligand and its protein target from crystallographic data.

Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds. This process, known as virtual screening, rapidly identifies molecules that possess the necessary pharmacophoric features, prioritizing them for further investigation, such as synthesis and biological evaluation. cnr.it For the quinazolin-4(3H)-one nucleus, pharmacophore models have successfully guided the selection of derivatives that exhibit promising binding affinity, demonstrating the utility of this approach in efficiently exploring chemical space. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules and in understanding the structural requirements for potent biological action.

Both 2D and 3D-QSAR models have been developed for quinazoline derivatives to explore their potential as inhibitors of various targets, including EGFR. nih.govresearchgate.net

2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP), topological indices, and molecular connectivity indices.

3D-QSAR: These models provide a more detailed, three-dimensional perspective by considering the spatial arrangement of atoms. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net

The development of a robust QSAR model requires rigorous statistical validation. Key statistical parameters include the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q² or q²), and the predictive correlation coefficient for an external test set (R²pred). A statistically valid model typically has a Q² > 0.5 and an R²pred > 0.6, indicating good internal stability and external predictive power. nih.govresearchgate.netmdpi.com

Table 2: Statistical Validation Parameters for QSAR Models of Quinazolin-4(3H)-one Analogs

| Statistical Parameter | Description | Accepted Threshold | Example Values for Quinazolinone Models nih.govresearchgate.net |

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 | 0.855 - 0.987 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | 0.570 - 0.630 |

| R²pred (Predictive R² for Test Set) | Measures the external predictive ability of the model on an independent set of compounds. | > 0.6 | 0.657 - 0.878 |

A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are preferred. mdpi.com

By analyzing these maps for quinazoline derivatives, researchers can rationally design new compounds with improved potency. For instance, the maps might suggest that adding a bulky, electron-donating group at one position of the quinazoline ring and a smaller, electronegative group at another position would be beneficial for target inhibition.

In Silico Prediction of Drug-Likeness and ADMET Properties (Methodology Focus)

The methodology involves using various computational tools and web servers, such as SwissADME and pkCSM, which apply a combination of predictive models and rule-based filters. nih.govnih.gov

Drug-Likeness Prediction: This is often assessed using established rules of thumb derived from the analysis of known drugs. These include:

Lipinski's Rule of Five: Predicts poor oral absorption if a compound violates more than one rule (e.g., molecular weight > 500 Da, LogP > 5). researchgate.net

Ghose, Veber, and Egan Rules: Provide additional filters based on parameters like molar refractivity, topological polar surface area (TPSA), and atom counts. eijppr.comnih.gov

Bioavailability Score: Some tools calculate a score that predicts the probability of a compound having at least 10% oral bioavailability. nih.gov

ADMET Prediction: This involves a broader range of predictions:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate potential are calculated.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. nih.gov

Excretion: Predictions can include total clearance and renal OCT2 substrate likelihood.

Toxicity: Various toxicity endpoints can be predicted, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

These in silico predictions provide a comprehensive profile of a molecule's likely pharmacokinetic and safety properties, guiding the selection and optimization of lead compounds like this compound. strath.ac.uknih.gov

Table 3: Common In Silico ADMET and Drug-Likeness Parameters

| Category | Parameter | Description |

| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent absorption and diffusion. |

| LogP | The octanol-water partition coefficient, indicating lipophilicity. | |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and BBB penetration. | |

| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. researchgate.net |

| Bioavailability Score | A score predicting the likelihood of good oral bioavailability. nih.gov | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human intestine. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to act on the central nervous system. | |

| CYP Inhibition | Predicts if the compound is likely to inhibit major cytochrome P450 enzymes, indicating potential for drug-drug interactions. | |

| hERG Inhibition | Predicts the potential for cardiotoxicity. | |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of a compound. |

Future Perspectives and Emerging Research Avenues for 6 Amino 7 Ethoxyquinazolin 4 3h One

Design and Synthesis of Advanced 6-Amino-7-ethoxyquinazolin-4(3H)-one Analogs with Enhanced Mechanistic Specificity

The future development of this compound analogs hinges on the rational design and synthesis of molecules with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are critical for pharmacological activity. mdpi.com For 6,7-disubstituted quinazolinones, the nature of these groups heavily influences their interaction with protein kinases, a primary target class for this scaffold.

Synthetic strategies for advanced analogs would likely build upon established methods. A common route to 6-amino-7-alkoxy quinazolinones involves a multi-step process starting from a precursor like 7-fluoro-6-nitroquinazolin-4(3H)-one. This process typically includes a nucleophilic aromatic substitution to introduce the desired alkoxy group at the C7 position, followed by the reduction of the nitro group at C6 to the essential 6-amino moiety. mdpi.com

Future design efforts will focus on modifying the ethoxy group and introducing diverse substituents at other positions to enhance mechanistic specificity. Key strategies include:

Alkoxy Chain Modification: Elongating or branching the ethoxy chain at the C7 position, or replacing it with bulkier groups like morpholinoalkoxy moieties, can alter the compound's fit within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov This can lead to improved hydrogen bonding with key residues such as Met769. nih.gov

Substitution at C4: The introduction of various substituted anilines at the C4 position is a well-established strategy for developing potent EGFR inhibitors. This moiety is directed into the back pocket of the EGFR kinase domain, and modifications here can confer selectivity for mutant forms of the kinase. nih.gov

Introduction of Reactive Groups: Incorporating Michael acceptors, such as acrylamide (B121943) moieties, can lead to the formation of irreversible covalent bonds with specific cysteine residues (e.g., Cys797 in EGFR). nih.govmdpi.com This approach can result in prolonged inhibition and high potency.

The systematic synthesis and evaluation of a library of such analogs will be crucial for identifying compounds with superior therapeutic profiles.

Exploration of Undiscovered Biological Targets and Modalities for Quinazolinone Derivatives

While the quinazolinone scaffold is famously associated with EGFR inhibition, its privileged structure allows it to interact with a wide array of biological targets. researchgate.netmdpi.comnih.gov A significant future direction for this compound research is the exploration of novel targets beyond well-trodden kinase pathways.

Known and Emerging Targets for the Quinazolinone Scaffold:

| Target Class | Specific Examples | Therapeutic Area |

| Tyrosine Kinases | EGFR, HER-2, VEGFR, ALK, c-MET | Oncology |

| Serine/Threonine Kinases | PI3K, Aurora Kinase, CDK5 | Oncology, Neurodegenerative Diseases |

| Epigenetic Targets | DNA Methyltransferases (DNMTs), G9a | Oncology |

| Other Enzymes | Matrix Metalloproteinase-13 (MMP-13) | Osteoarthritis |

Recent research has identified several non-traditional targets for quinazolinone derivatives:

Systematic screening of this compound and its analogs against broad panels of kinases and other enzyme families could uncover unexpected activities and open new therapeutic avenues. frontiersin.org

Development of Innovative Methodologies for Investigating Quinazolinone Biological Mechanisms

Understanding how quinazolinone derivatives exert their effects at a molecular level requires sophisticated investigative techniques. Future research will increasingly rely on innovative methodologies to elucidate mechanisms of action and identify cellular targets.

Phenotypic Screening: This "biology-first" approach identifies active compounds based on a desired cellular response (e.g., cancer cell death) without prior knowledge of the molecular target. acs.org It is a powerful tool for discovering compounds with novel mechanisms of action.

Fluorescence-Based Biosensors: Custom-designed biosensors can be used in high-throughput screens to find modulators of specific protein functions. For instance, a fluorescent biosensor that changes conformation upon protein activation was used to successfully identify allosteric inhibitors of CDK5, a feat that is difficult with traditional screening methods. nih.govnih.gov

Chemoproteomics: This technology uses chemical probes derived from a lead compound to pull down its binding partners from cell lysates, allowing for the direct identification of its molecular targets.

Advanced Imaging: High-resolution microscopy techniques can visualize the subcellular localization of fluorescently tagged quinazolinone analogs and their effects on cellular structures and signaling pathways in real-time.

These methodologies provide a deeper understanding of the compound's biological context, moving beyond simple enzyme inhibition assays to reveal its true cellular impact.

Synergistic Approaches Combining Synthetic Chemistry and Computational Biology in Quinazolinone Research

The integration of computational biology with synthetic chemistry has become an indispensable part of modern drug discovery, creating a highly efficient cycle of design, synthesis, and testing. frontiersin.org This synergy is particularly valuable in optimizing the quinazolinone scaffold.